molecular formula C10H12N2 B079547 2,5,6-Trimethylbenzimidazole CAS No. 3363-56-2

2,5,6-Trimethylbenzimidazole

Cat. No.: B079547
CAS No.: 3363-56-2
M. Wt: 160.22 g/mol
InChI Key: AFNRMRFWCAJQGP-UHFFFAOYSA-N
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Description

2,5,6-Trimethylbenzimidazole is an organic compound with the molecular formula C₁₀H₁₂N₂. It is a derivative of benzimidazole, characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 5, and 6. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5,6-Trimethylbenzimidazole can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of automated reactors and controlled environments to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trimethylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5,6-Trimethylbenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,6-Trimethylbenzimidazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Uniqueness: 2,5,6-Trimethylbenzimidazole is unique due to the presence of three methyl groups, which influence its chemical reactivity and biological activity. This structural modification enhances its stability and makes it a valuable compound for various applications .

Properties

IUPAC Name

2,5,6-trimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNRMRFWCAJQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187313
Record name 2,5,6-Trimethylbenzimidazole
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3363-56-2
Record name 2,5,6-Trimethylbenzimidazole
Source CAS Common Chemistry
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Record name 2,5,6-Trimethylbenzimidazole
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Record name 3363-56-2
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Record name 2,5,6-Trimethylbenzimidazole
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Record name 2,5,6-trimethylbenzimidazole
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Record name 2,5,6-TRIMETHYLBENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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